

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-5-hydroxyethylaminophenol

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Compound of Interest

Compound Name: 5-((2-Hydroxyethyl)amino)-2-methylphenol

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Introduction

2-Methyl-5-hydroxyethylaminophenol, also known by its IUPAC name 5-(2-hydroxyethylamino)-2-methylphenol, is a substituted aromatic amine primarily utilized as a coupler component in permanent (oxidative) hair dye formulations.[1][2] In these systems, it reacts with a primary intermediate (a developer, such as p-phenylenediamine) and an oxidizing agent (typically hydrogen peroxide) to form larger colorant molecules within the hair shaft.[3][4] Understanding its physicochemical properties is crucial for formulation development, safety assessment, and quality control in the cosmetics industry. This guide provides an in-depth overview of these properties, supported by experimental protocols and workflow visualizations.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-Methyl-5-hydroxyethylaminophenol are summarized below. These values, compiled from various sources, provide a quantitative profile of the compound.

General and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	5-(2-hydroxyethylamino)-2-methylphenol	[5]
Synonyms	5-[(2-Hydroxyethyl)amino]-o-cresol, 2M5HEAP, C.I. 76546	[1][6]
CAS Number	55302-96-0	[7][8]
EINECS Number	259-583-7	[6][8]
Molecular Formula	C ₉ H ₁₃ NO ₂	[5][8]
Molecular Weight	167.20 - 167.21 g/mol	[5][8][9]
Appearance	Bright brown, light beige, or off-white to beige powder	[1][9]

Physical and Chemical Properties

Property	Value	Source(s)
Melting Point	88.6 - 94 °C	[1] [9] [10]
Boiling Point	~366.0 °C (Predicted/Estimated)	[9]
Flash Point	~181.4 °C (Estimated)	[9]
Water Solubility	37.0 ± 1.8 g/L at 20 °C	[9] [10]
Solubility in other solvents	Highly soluble in Ethanol (\geq 200 g/L) and DMSO (\geq 200 g/L); Slightly soluble in Chloroform.	[1] [9] [10]
Partition Coefficient (logP)	0.77 - 0.823 (Estimated)	[10]
pKa	10.28 ± 0.10 (Predicted)	[9]
Vapor Pressure	0.004 Pa at 20 °C	[9]
Density	~1.215 g/cm ³	[9] [11]
UV Absorption (λ_{max})	206.4 nm, 243.4 nm, 295.8 nm	[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for measuring key parameters of 2-Methyl-5-hydroxyethylaminophenol.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.[\[10\]](#)[\[11\]](#)

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.[\[11\]](#) Pure crystalline compounds typically exhibit a

sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities can cause a depression and broadening of the melting range.

Methodology:

- Sample Preparation: Ensure the 2-Methyl-5-hydroxyethylaminophenol sample is completely dry and finely powdered.
- Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end) to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
- Heating:
 - An initial rapid heating is performed to determine an approximate melting point.
 - A second, careful determination is then conducted. The sample is heated rapidly to about 15-20°C below the approximate melting point.
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.
- Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This defines the melting range.[1]

Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a substance in a solvent, a fundamental parameter for formulation.

Principle: A surplus of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

- Equilibration: An excess amount of 2-Methyl-5-hydroxyethylaminophenol is added to a flask containing a known volume of the solvent (e.g., deionized water, ethanol).
- Shaking/Agitation: The flask is sealed and agitated in a constant temperature water bath (e.g., $20^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for a sufficient period to reach equilibrium (typically 24-48 hours).[\[5\]](#)
- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. If necessary, centrifugation or filtration is used to separate the saturated solution from the excess solid.
- Analysis: A precise volume of the clear, saturated supernatant is carefully removed.
- Quantification: The concentration of 2-Methyl-5-hydroxyethylaminophenol in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Partition Coefficient (n-Octanol/Water) Determination

The n-octanol/water partition coefficient (P or K_{ow}), usually expressed as its logarithm ($\log P$), is a measure of a chemical's lipophilicity and is critical for predicting its absorption and distribution properties. The OECD Guideline 107 (Shake Flask Method) is a standard protocol. [\[12\]](#)[\[13\]](#)

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.

Methodology:

- Solvent Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol before the experiment.
- Test Substance Addition: A small, known amount of 2-Methyl-5-hydroxyethylaminophenol is dissolved in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

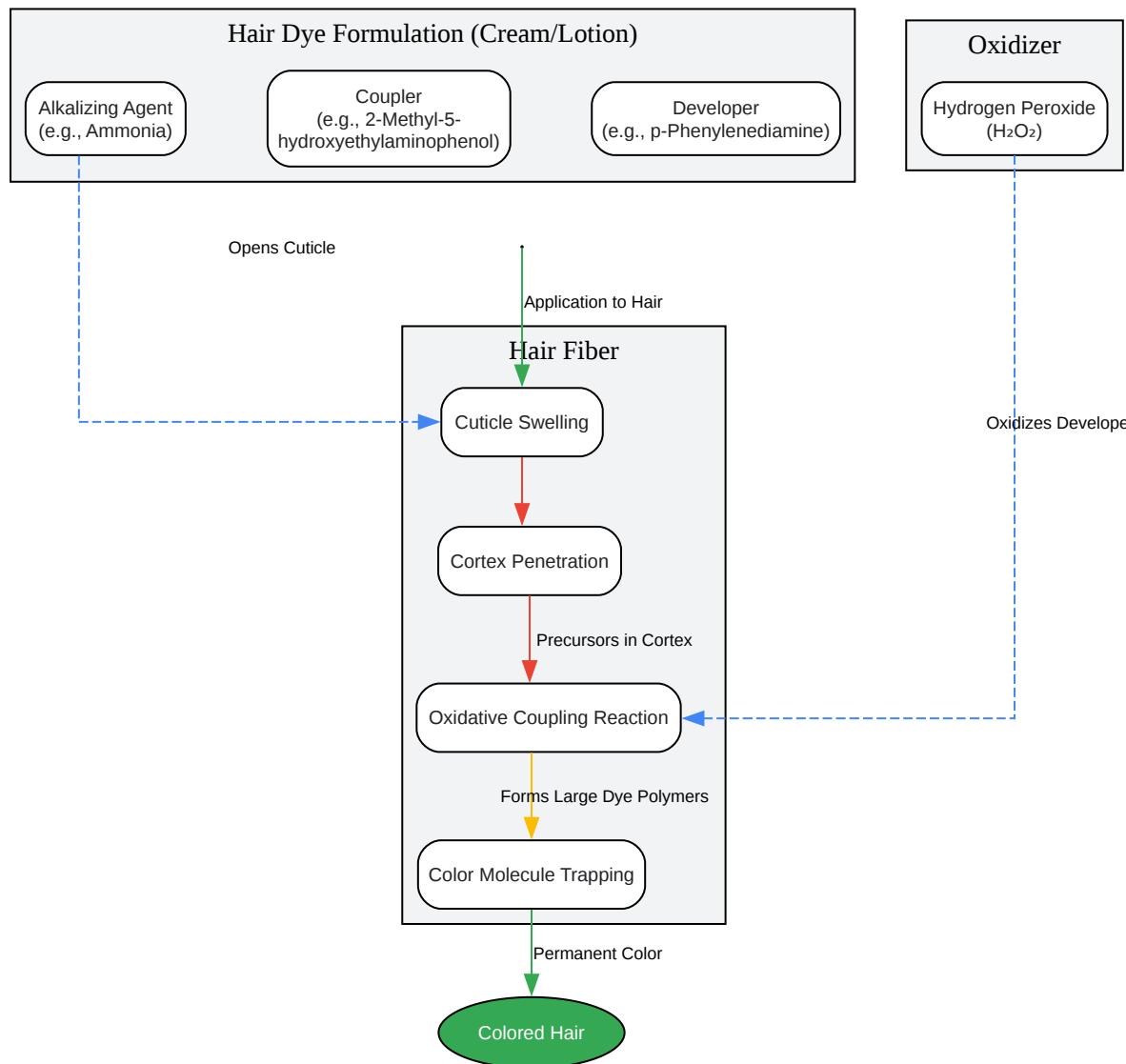
- Partitioning: The solution is added to a vessel containing the other immiscible solvent. The volume ratio of n-octanol to water is chosen based on the expected logP value. The vessel is shaken at a constant temperature (20-25°C) until equilibrium is reached.[13]
- Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.[13]
- Concentration Analysis: The concentration of 2-Methyl-5-hydroxyethylaminophenol in each phase (n-octanol and water) is accurately determined using an appropriate analytical method like HPLC.
- Calculation: The logP is calculated using the formula: $\log P = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in water}])$

Signaling Pathways and Experimental Workflows

While 2-Methyl-5-hydroxyethylaminophenol is not known to be involved in specific biological signaling pathways in a therapeutic sense, its mechanism of action in cosmetics and its analytical determination can be represented as structured workflows.

Oxidative Hair Dyeing Workflow

2-Methyl-5-hydroxyethylaminophenol acts as a "coupler" in permanent hair dyes. It does not form a color on its own but reacts with an oxidized "developer" (primary intermediate) to create the final hair color.[14] The process involves penetration into the hair cortex, oxidation, and polymerization to form large colored molecules trapped inside the hair.[3]

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Workflow of the oxidative hair dyeing process.

Analytical Workflow for Quantification in Hair Dye Matrix

The quantification of 2-Methyl-5-hydroxyethylaminophenol in a complex cosmetic matrix requires a systematic analytical approach, typically involving sample preparation followed by chromatographic separation and detection.[15][16]



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General analytical workflow for HPLC quantification.

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